molecular formula C10H8ClNO B15224029 3-Chloro-1-methylisoquinoline 2-oxide

3-Chloro-1-methylisoquinoline 2-oxide

Cat. No.: B15224029
M. Wt: 193.63 g/mol
InChI Key: XMSOJVFQLZLNRX-UHFFFAOYSA-N
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Description

3-Chloro-1-methylisoquinoline 2-oxide is a heterocyclic compound featuring an isoquinoline backbone substituted with a chlorine atom at position 3, a methyl group at position 1, and an oxygen atom at position 2 (forming the N-oxide). The methyl group at position 1 likely enhances lipophilicity compared to methoxy derivatives, while the N-oxide moiety introduces polarity and influences reactivity.

Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

3-chloro-1-methyl-2-oxidoisoquinolin-2-ium

InChI

InChI=1S/C10H8ClNO/c1-7-9-5-3-2-4-8(9)6-10(11)12(7)13/h2-6H,1H3

InChI Key

XMSOJVFQLZLNRX-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C(=CC2=CC=CC=C12)Cl)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-methylisoquinoline 2-oxide typically involves the chlorination of 1-methylisoquinoline followed by oxidation. One common method includes the use of thionyl chloride (SOCl2) for chlorination, followed by oxidation with hydrogen peroxide (H2O2) or a similar oxidizing agent .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination and oxidation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-methylisoquinoline 2-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

Scientific Research Applications

3-Chloro-1-methylisoquinoline 2-oxide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of isoquinoline-based pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-1-methylisoquinoline 2-oxide involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and electronic differences between 3-Chloro-1-methylisoquinoline 2-oxide and related compounds:

Compound Molecular Formula Core Structure Substituents Key Features
This compound (hypothetical) C₁₀H₉ClNO Isoquinoline 3-Cl, 1-CH₃, 2-O Enhanced lipophilicity (methyl) and polar N-oxide; potential for redox activity.
3-Chloro-1-methoxyisoquinoline C₁₀H₈ClNO Isoquinoline 3-Cl, 1-OCH₃ Methoxy group increases electron density; lower lipophilicity vs. methyl.
3-Chloro-1,2,4-triazine 2-oxide C₃H₂ClN₃O 1,2,4-Triazine 3-Cl, 2-O Smaller aromatic system; stability under acidic conditions (resists HCl).
6-Bromo-3-dimethylamino-1,2,4-triazine 2-oxide C₄H₆BrN₃O 1,2,4-Triazine 6-Br, 3-N(CH₃)₂, 2-O Bromine enhances electrophilicity; dimethylamino group directs reactivity.
7-Chloro-3-methyl-1H-indole-2-carboxylic acid C₁₀H₈ClNO₂ Indole 7-Cl, 3-CH₃, 2-COOH Carboxylic acid group enables hydrogen bonding; distinct solubility profile.

Reactivity and Stability

  • N-Oxide Stability: 3-Chloro-1,2,4-triazine 2-oxide demonstrated stability under acidic conditions, resisting reaction with HCl . This suggests that the N-oxide group in isoquinoline derivatives may similarly resist protonation or decomposition in acidic environments. In contrast, 1,4,2-oxazaphosphepine 2-oxide derivatives (phosphorus-containing N-oxides) undergo ring-opening reactions under mild conditions, highlighting the greater stability of nitrogen-based N-oxides .
  • Halogen Reactivity: Triazine N-oxides (e.g., 3-dimethylamino-1,2,4-triazine 2-oxide) readily undergo bromination at position 6 with Br₂ or NBS, yielding brominated products in high yields (65–80%) . Chlorine substituents in isoquinoline N-oxides may similarly direct electrophilic substitution, though the larger aromatic system could alter regioselectivity.

Spectroscopic and Physical Properties

  • ¹H-NMR Trends: Methyl groups in aromatic systems (e.g., 3-chloro-1-methoxyisoquinoline) typically resonate near δ 2.5–3.5 ppm , while N-oxide protons (if present) appear downfield due to deshielding. For comparison, 1,4,2-oxazaphosphepine 2-oxide derivatives exhibit methyl resonances at δ 1.41 ppm (split by coupling with phosphorus) .
  • Solubility and Polarity: N-Oxides generally exhibit higher polarity than their parent compounds. For example, 3-chloro-1,2,4-triazine 2-oxide is likely more soluble in polar solvents (e.g., CHCl₃) than non-oxidized analogs .

Key Research Findings and Gaps

  • Synthesis: No direct synthesis routes for this compound are documented in the evidence. However, methods for triazine N-oxides (e.g., bromination/chlorination of pre-oxidized heterocycles ) could be adapted.
  • Data Limitations: The absence of direct experimental data on this compound necessitates further studies on its synthesis, stability, and reactivity.

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